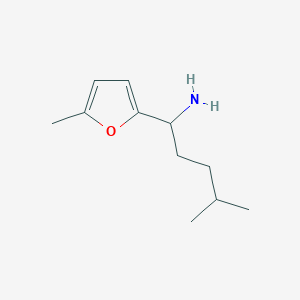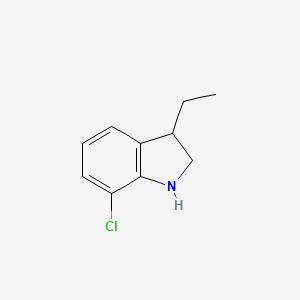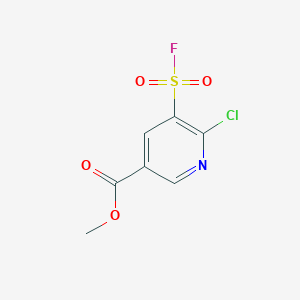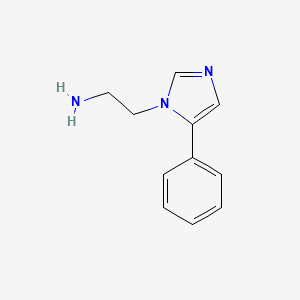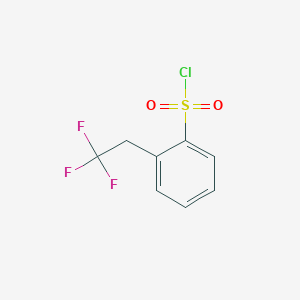![molecular formula C9H13ClN2O3 B13225719 3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)
3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the condensation of 1H-imidazole with a suitable aldehyde or ketone, followed by further reactions to introduce the oxolane-2-carboxylic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .
化学反应分析
Types of Reactions
3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
科学研究应用
3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, such as acting as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and catalysts[][6].
作用机制
The mechanism of action of 3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s activity. The oxolane-2-carboxylic acid moiety can further modulate the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1H-Imidazole: A simpler compound with similar biological activity.
Oxolane-2-carboxylic acid: Shares the oxolane ring but lacks the imidazole moiety.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Uniqueness
3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties. The presence of both the imidazole ring and the oxolane-2-carboxylic acid moiety allows for diverse interactions and applications, distinguishing it from simpler analogs.
属性
分子式 |
C9H13ClN2O3 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC 名称 |
3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H |
InChI 键 |
XKXQJNDIVXUHME-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C1CN2C=CN=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


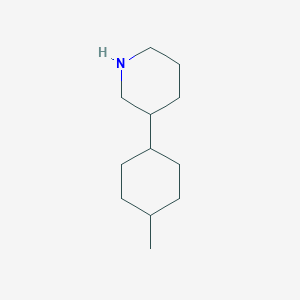
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
![6-(Methoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13225649.png)
![tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13225662.png)
![Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225670.png)
![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B13225684.png)

![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)
